molecular formula C10H16N2O2 B1354358 Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate CAS No. 247583-69-3

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate

Cat. No. B1354358
M. Wt: 196.25 g/mol
InChI Key: RUCHDNJKZWSJHB-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C10H16N2O2 . It is an intermediate in the synthesis of pyrazoles and diazoacetates which act as antioxidants inhibitors with varying levels of pharmaceutical activity . It is also used as an intermediate for the synthesis of Sildenafil, a phosphodiesterase V inhibitor .


Molecular Structure Analysis

The molecular structure of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact 3D structure is not provided in the searched resources.


Physical And Chemical Properties Analysis

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is a liquid at room temperature . It has a molecular weight of 196.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Cyclocondensation Reactions : Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is involved in cyclocondensation reactions with 1,3-dicarbonyl compounds, leading to the synthesis of various pyrazole derivatives (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
  • Single Crystal X-ray Diffraction Studies : This compound has been studied using single crystal X-ray diffraction, providing insights into its molecular structure and properties (Viveka et al., 2016).

Biological Activities and Applications

  • Plant Growth Regulation and Fungicidal Activities : Some derivatives have shown potential in fungicidal applications and plant growth regulation, indicating their use in agricultural sciences (Minga, 2005).
  • Inhibition of Lung Cancer Cells : Ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives have demonstrated the ability to suppress the growth of lung cancer cells (Shen et al., 2012).

Chemical Properties and Synthesis

  • High Regioselectivity in Synthesis : The compound has been used in highly regioselective acylation and alkylation reactions, essential for the synthesis of specific organic compounds (Wen et al., 2005).
  • Condensation Reactions for Heterocyclic Synthesis : Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is used in condensation reactions for the synthesis of N-fused heterocyclic compounds (Ghaedi et al., 2015).

Corrosion Inhibition

  • Use in Corrosion Inhibition : Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors, particularly for steel in industrial settings (Herrag et al., 2007).

Crystallography and Structural Studies

  • Crystal Structure Determination : The crystal structure of various derivatives has been extensively studied, providing detailed information about their molecular and crystallographic properties (Zhao & Wang, 2023).

Safety And Hazards

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is classified as harmful and comes with a warning signal . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 1-methyl-5-propylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-6-8-7-9(11-12(8)3)10(13)14-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCHDNJKZWSJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473108
Record name ETHYL 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate

CAS RN

247583-69-3
Record name Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247583-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-propyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10.4 g of methylhydrazine were initially charged in 50 ml of ethanol and, with stirring and external cooling, admixed with a solution of 42.9 g of ethyl 2,4-diketoheptanecarboxylate in 50 ml of ethanol, during which the internal temperature was kept at 5 to 10° C. (time for the dropwise addition: 10 minutes). The solution was stirred at 5 to 10° C. for another 30 minutes, the solvent and the water which had been formed were distilled off and the residue was fractionated under reduced pressure. The desired ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate passed over at 125 to 128° C. (13 mm). The yield was 78.3% of theory. By further distillation (166 to 168° C./13 mm), the undesired isomer (=ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate) was obtained in a yield of 7.9% of theory. Thus, the isomer ratio was approximately 10:1 in favor of the desired isomer.
Name
methylhydrazine
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
ethyl 2,4-diketoheptanecarboxylate
Quantity
42.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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